molecular formula C11H16F2O2 B13076694 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one

Cat. No.: B13076694
M. Wt: 218.24 g/mol
InChI Key: FAISDSDIWUKAPQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one is an organic compound characterized by the presence of a difluoropropanoyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-ethylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can also enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The difluoropropanoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the difluoropropanoyl group and the cyclohexanone ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H16F2O2

Molecular Weight

218.24 g/mol

IUPAC Name

2-(2,2-difluoropropanoyl)-4-ethylcyclohexan-1-one

InChI

InChI=1S/C11H16F2O2/c1-3-7-4-5-9(14)8(6-7)10(15)11(2,12)13/h7-8H,3-6H2,1-2H3

InChI Key

FAISDSDIWUKAPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)C(C)(F)F

Origin of Product

United States

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